![molecular formula C10H9ClN2O5S B3023262 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride CAS No. 331256-60-1](/img/structure/B3023262.png)
3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
Overview
Description
3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is a small molecule . It belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular formula of 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is C10H9ClN2O5S . Its molecular weight is 304.71 .Scientific Research Applications
Chemical Cross-Linking
These applications highlight the versatility of 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride in various fields of research. Remember to consult safety data sheets and relevant literature when working with this compound in the laboratory . If you need further details or additional applications, feel free to ask!
Mechanism of Action
Target of Action
The primary target of 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 2
Biochemical Pathways
The biochemical pathways affected by this compound are not fully known. Carbonic Anhydrase 2 plays a role in various physiological processes, including pH regulation and CO2 transport. Therefore, the compound’s interaction with this enzyme could potentially affect these processes .
Result of Action
Given its target, it may influence processes regulated by Carbonic Anhydrase 2 .
properties
IUPAC Name |
3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O5S/c11-19(17,18)7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVWEOHSVNSRHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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